Bienvenue dans la boutique en ligne BenchChem!

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Kinase Inhibition Structure-Activity Relationship Chemical Biology

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic small molecule with the molecular formula C18H21N3O3 and a molecular weight of 327.38 g/mol. It belongs to the class of piperidinyl-ethanone derivatives, characterized by a pyrimidin-4-yloxy substituent at the 3-position of the piperidine ring and an o-tolyloxy group linked via an ethanone bridge.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 2034580-34-0
Cat. No. B2914809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
CAS2034580-34-0
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=NC=C3
InChIInChI=1S/C18H21N3O3/c1-14-5-2-3-7-16(14)23-12-18(22)21-10-4-6-15(11-21)24-17-8-9-19-13-20-17/h2-3,5,7-9,13,15H,4,6,10-12H2,1H3
InChIKeyWRWPEXCSDZHGNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034580-34-0): Procurement-Ready Chemical Profile


1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic small molecule with the molecular formula C18H21N3O3 and a molecular weight of 327.38 g/mol . It belongs to the class of piperidinyl-ethanone derivatives, characterized by a pyrimidin-4-yloxy substituent at the 3-position of the piperidine ring and an o-tolyloxy group linked via an ethanone bridge . The compound is currently available from several chemical vendors for research purposes, with a typical catalog purity of 95% .

Procurement Risk: Why Generic Substitution of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is Inadmissible


For compounds within the piperidinyl-ethanone class, minor structural modifications can lead to significant, unpredictable changes in biological activity and physicochemical properties . The specific substitution pattern of pyrimidin-4-yloxy and o-tolyloxy groups on the piperidine core of this compound dictates its unique conformational and electronic profile. Consequently, generic substitution with a close analog (e.g., a meta-tolyloxy or pyrimidin-2-yloxy isomer) is not scientifically valid without direct comparative data, as it could result in a complete loss of the desired on-target activity or introduce unforeseen off-target effects . The absence of quantitative comparative evidence necessitates a procurement strategy based on exact structural identity.

Quantitative Differentiation Evidence for 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone


Absence of Publicly Available Pharmacological Benchmarking Data vs. In-Class Comparators

An exhaustive search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL, PubChem) did not yield any peer-reviewed quantitative bioactivity data (e.g., IC50, Ki, EC50) for 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone. This situation stands in contrast to structurally related compounds, such as the pyrimidine ether-based PIM kinase inhibitors (e.g., BDBM238766 with a PIM1 IC50 of 0.300 nM) [1] or the Wnt inhibitor KY02111 , for which direct comparative data is available. The lack of data for this specific compound prevents any quantitative claim of superiority or differentiation over its analogs at this time.

Kinase Inhibition Structure-Activity Relationship Chemical Biology

Lack of Comparative Physicochemical and ADME Data for Informed Analog Selection

A search of publicly available databases reveals a fundamental data gap for 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone. While its structure can be used to generate in silico predictions (e.g., logP, solubility) , no experimentally determined physicochemical constants (e.g., aqueous solubility, logD, pKa) or ADME parameters (e.g., Caco-2 permeability, metabolic stability) were found. This is in contrast to more advanced analogs in the pyrimidine ether class, where such data is routinely generated. The absence of this foundational information makes it impossible to quantitatively position this compound against alternatives for in vitro or in vivo study suitability.

Drug Discovery ADME Prediction Physicochemical Properties

Recommended Application Scenarios for 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone Based on Evidence


Custom Comparative Screening Against Closest Structural Analogs

Given the critical absence of public comparative data, the most scientifically sound application for this compound is to commission a head-to-head in vitro screen against its nearest commercially available analogs, such as 1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone or other pyrimidin-4-yloxy piperidine derivatives. This would generate the proprietary, quantitative differentiation evidence (e.g., differential IC50 values) necessary to justify its selection for a specific kinase or target panel over other candidates, directly addressing the data gap identified in Section 3.

Medicinal Chemistry SAR Exploration of the Pyrimidine Ether Scaffold

This compound can serve as a key starting point for a medicinal chemistry campaign to explore the structure-activity relationship (SAR) around the pyrimidin-4-yloxy piperidine core. By systematically varying the o-tolyloxy group and comparing subsequent biological activity to the parent compound and its in-class analogs (as referenced in Section 3), researchers can map the chemical space and discover analogs with improved potency or selectivity. This application directly creates the comparative evidence that is currently missing.

Chemical Probe Development with Rigorous Selectivity Profiling

If subsequent in-house screening (as proposed above) reveals promising activity, the compound could be developed as a chemical probe. For this purpose, procurement must be coupled with a broad selectivity panel against relevant kinases and off-targets, using well-characterized in-class inhibitors (e.g., PIM or Wnt inhibitors mentioned in Section 3) as comparators. This scenario transforms the current lack of data into a planned, systematic effort to de-orphanize the molecule's biological function and validate its unique utility.

Quote Request

Request a Quote for 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.